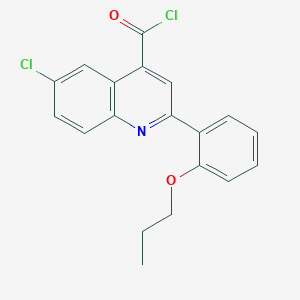

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride

Descripción

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-47-7, MFCD03421318) is a quinoline derivative featuring a chlorine atom at position 6, a 2-propoxyphenyl group at position 2, and a reactive carbonyl chloride moiety at position 4 . This compound is primarily used in research settings as an intermediate for synthesizing amides or esters via nucleophilic acyl substitution. Its structural uniqueness lies in the ortho-substituted propoxyphenyl group, which introduces steric and electronic effects distinct from other quinoline derivatives.

Propiedades

IUPAC Name |

6-chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(21)23)14-10-12(20)7-8-16(14)22-17/h3-8,10-11H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUAZZTXDVBIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(2-propoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

Starting Material: 6-chloro-2-(2-propoxyphenyl)quinoline

Reagent: Thionyl chloride (SOCl2)

Reaction Conditions: Reflux

The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Análisis De Reacciones Químicas

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols) .

Aplicaciones Científicas De Investigación

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The quinoline scaffold allows for diverse substitutions, particularly at positions 2, 4, and 6. Below is a comparison of key analogs:

Key Observations :

- Electronic Effects: Propoxy groups (-OCH₂CH₂CH₃) are electron-donating, enhancing electron density on the quinoline ring compared to electron-withdrawing groups like halogens.

- Lipophilicity : The propoxy group increases hydrophobicity relative to methoxy or unsubstituted phenyl groups, impacting solubility and bioavailability .

Comparison of Reactivity :

- The ortho-propoxyphenyl group in the target compound may slow reaction kinetics due to steric hindrance compared to less bulky substituents (e.g., phenyl or methoxyphenyl).

Actividad Biológica

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This compound features a quinoline core with a chloro and propoxyphenyl substituent, enhancing its reactivity and biological profile. Research has focused on its antimicrobial, antiviral, and anticancer properties, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and propoxyphenyl groups contributes to its binding affinity, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism is crucial for understanding how the compound exerts its biological effects in different contexts, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Quinoline derivatives are well-documented for their antimicrobial activities. In vitro studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria, including resistant strains such as Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. The specific pathways involved in its anticancer effects are still under investigation but may relate to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with similar quinoline derivatives can be insightful. The following table summarizes key features and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activities |

|---|---|---|---|

| This compound | C₁₉H₁₅Cl₂NO₂ | Chloro and propoxy groups enhance reactivity | Antimicrobial, Anticancer |

| 6-Chloroquinoline-4-carboxylic acid | C₁₉H₁₄ClN₃O₂ | Lacks propoxy group; potential anticancer activity | Limited antimicrobial activity |

| 2-(4-Propyloxyphenyl)quinoline-4-carboxylic acid | C₁₉H₁₆N₂O₃ | Similar structure; different alkoxy substituent | Moderate antimicrobial activity |

| 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | C₁₉H₁₆BrN₃O₂ | Bromine instead of chlorine; altered reactivity | Variable biological activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of various quinoline derivatives against resistant Staphylococcus aureus strains, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a new therapeutic agent in combating antibiotic resistance .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of quinoline derivatives revealed that this compound induced apoptosis in human cancer cell lines at nanomolar concentrations. This effect was attributed to the compound's ability to activate caspase pathways while sparing normal cells from cytotoxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Condensation : Reacting substituted benzaldehydes with aminopyridine derivatives under acidic or catalytic conditions (e.g., acetic acid or Pd/C) to form the quinoline core .

- Chlorination : Introducing chlorine at the 6-position using POCl₃ or SOCl₂ under reflux, with careful control of stoichiometry to avoid over-chlorination .

- Carbonyl chloride formation : Converting a carboxylic acid intermediate (e.g., 4-carboxylic acid) to the acyl chloride using thionyl chloride (SOCl₂) at 60–80°C .

- Yield Optimization : Reaction time, solvent polarity (DMF vs. toluene), and catalyst selection (e.g., palladium for cross-coupling) critically affect yields .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with C18 columns and acetonitrile/water gradients to assess purity (>95% threshold) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., propoxyphenyl protons at δ 1.0–1.5 ppm, quinoline aromatic signals at δ 7.5–8.5 ppm) .

- IR : Acyl chloride C=O stretch near 1770 cm⁻¹ .

- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray crystallography : Resolves ambiguities in NMR/IR by providing absolute configuration data. For example, monoclinic crystal systems (space group P21/n) confirm dihedral angles between quinoline and substituents .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate resonance assignments .

- Isotopic Labeling : Use ¹³C-labeled intermediates to trace signal splitting in complex spectra .

Q. How can the cyclization step in quinoline synthesis be optimized for regioselectivity?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates via stabilization of transition states .

- Catalytic Additives : CuI or FeCl₃ promotes intramolecular Friedel-Crafts reactions, reducing byproducts like dimerized intermediates .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 110°C) minimizes premature decomposition of reactive intermediates .

Q. What are the key challenges in scaling up this compound for preclinical studies?

- Methodological Answer :

- Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water mixtures) or vacuum distillation .

- Stability : Acyl chloride hydrolysis in humid environments necessitates anhydrous storage (desiccants, N₂ atmosphere) .

- Toxicity Mitigation : Use closed-system reactors and scrubbers to handle volatile chlorinated byproducts (e.g., HCl gas) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in academic labs?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and fume hoods for all steps involving SOCl₂ or POCl₃ .

- Waste Disposal : Quench acyl chlorides with ice-cold sodium bicarbonate before disposal to neutralize reactivity .

- Emergency Procedures : Eyewash stations and ethanol rinses for skin contact with chlorinating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.